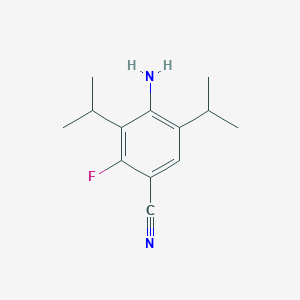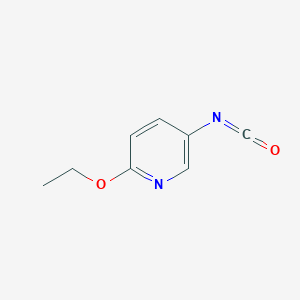
2-Ethoxy-5-isocyanatopyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethoxy-5-isocyanatopyridine is an organic compound with the molecular formula C8H8N2O2 It is a derivative of pyridine, a basic heterocyclic organic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-5-isocyanatopyridine typically involves the reaction of 2-ethoxypyridine with phosgene (COCl2) in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the isocyanate group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions: 2-Ethoxy-5-isocyanatopyridine undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms.
Common Reagents and Conditions:
Amines: React with the isocyanate group to form ureas.
Alcohols: React with the isocyanate group to form carbamates.
Catalysts: Catalysts such as dibutyltin dilaurate can be used to enhance the reaction rates.
Major Products:
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Aplicaciones Científicas De Investigación
2-Ethoxy-5-isocyanatopyridine has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of more complex organic molecules.
Materials Science: Utilized in the preparation of polymers and other materials with specific properties.
Biological Research: Used in the study of enzyme inhibitors and other biologically active compounds.
Mecanismo De Acción
The mechanism of action of 2-Ethoxy-5-isocyanatopyridine involves the reactivity of the isocyanate group. The isocyanate group is highly electrophilic and reacts readily with nucleophiles. This reactivity is exploited in various chemical reactions to form stable products such as ureas and carbamates. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparación Con Compuestos Similares
2-Chloro-5-isocyanatopyridine: Similar structure but with a chlorine atom instead of an ethoxy group.
2-Methoxy-5-isocyanatopyridine: Similar structure but with a methoxy group instead of an ethoxy group.
Uniqueness: 2-Ethoxy-5-isocyanatopyridine is unique due to the presence of the ethoxy group, which can influence its reactivity and the types of reactions it undergoes. This makes it a valuable compound in organic synthesis and materials science.
Propiedades
Número CAS |
1260670-19-6 |
|---|---|
Fórmula molecular |
C8H8N2O2 |
Peso molecular |
164.16 g/mol |
Nombre IUPAC |
2-ethoxy-5-isocyanatopyridine |
InChI |
InChI=1S/C8H8N2O2/c1-2-12-8-4-3-7(5-9-8)10-6-11/h3-5H,2H2,1H3 |
Clave InChI |
SFGJGRKBGXWMPY-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=NC=C(C=C1)N=C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



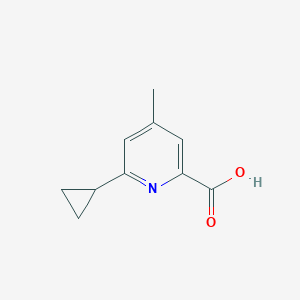
![N-(1-phenylethyl)-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]amine](/img/structure/B13990467.png)
![2-[[2-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]-1,3-thiazole-5-carbonyl]amino]pentanedioic acid](/img/structure/B13990479.png)
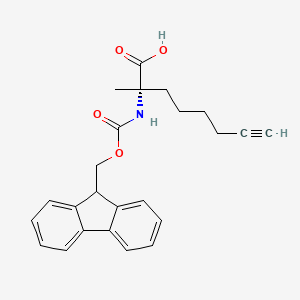

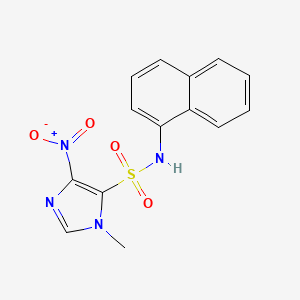

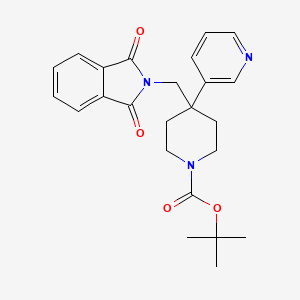



![[2,3-Dichloro-6-(trifluoromethyl)phenanthren-9-yl]-piperidin-2-ylmethanol;hydrochloride](/img/structure/B13990519.png)
